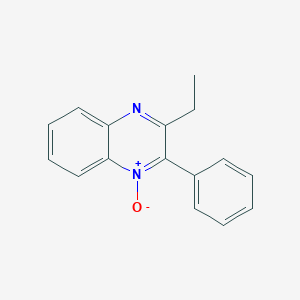
2-Ethyl-3-phenylquinoxaline 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-phenylquinoxaline 4-oxide is an organic compound with the molecular formula C16H14N2O. It is a member of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-phenylquinoxaline 4-oxide typically involves the condensation of an appropriate 1,2-diamine with a 1,2-dicarbonyl compound. The reaction is usually carried out in the presence of an oxidizing agent to form the quinoxaline ring system. The ethyl and phenyl groups are introduced through subsequent alkylation and arylation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
化学反応の分析
Types of Reactions
2-Ethyl-3-phenylquinoxaline 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoxaline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Parent quinoxaline.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
科学的研究の応用
2-Ethyl-3-phenylquinoxaline 4-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Ethyl-3-phenylquinoxaline 4-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or induce apoptosis through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family.
2-Phenylquinoxaline: Lacks the ethyl and N-oxide groups.
3-Ethylquinoxaline: Lacks the phenyl and N-oxide groups.
Uniqueness
2-Ethyl-3-phenylquinoxaline 4-oxide is unique due to the presence of both ethyl and phenyl groups along with the N-oxide functionality. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
16007-76-4 |
|---|---|
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC名 |
3-ethyl-1-oxido-2-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C16H14N2O/c1-2-13-16(12-8-4-3-5-9-12)18(19)15-11-7-6-10-14(15)17-13/h3-11H,2H2,1H3 |
InChIキー |
DTDAISANQIVFLT-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
正規SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
同義語 |
2-Ethyl-3-phenylquinoxaline 4-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















